molecular formula C8H6N4 B3220024 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 1190322-57-6

3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No.: B3220024
CAS No.: 1190322-57-6
M. Wt: 158.16 g/mol
InChI Key: LHXRZTCZVJBWOP-UHFFFAOYSA-N
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Description

3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities. The structure of this compound consists of a pyridine ring fused with a pyrrole ring, with an amino group at the 3-position and a cyano group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolopyridine core. For example, the reaction of 2-aminopyridine with ethyl cyanoacetate under basic conditions can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can lead to the formation of various substituted pyrrolopyridines .

Scientific Research Applications

3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This inhibition can result in the induction of apoptosis in cancer cells and the reduction of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyridine derivatives such as:

Uniqueness

What sets 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile apart from its analogs is its specific substitution pattern, which imparts unique biological activities. The presence of the amino group at the 3-position and the cyano group at the 5-position allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-2-5-1-6-7(10)4-12-8(6)11-3-5/h1,3-4H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXRZTCZVJBWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
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3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
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3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Reactant of Route 5
3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Reactant of Route 6
3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

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